
2-MethylpentylZinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-MethylpentylZinc chloride is an organozinc compound with the molecular formula C(_6)H(_13)ClZn. This compound is part of the organozinc family, which is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound provides unique reactivity that can be harnessed in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2-MethylpentylZinc chloride can be synthesized through the reaction of 2-methylpentylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction is as follows:
[ \text{2-Methylpentylmagnesium bromide} + \text{Zinc chloride} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran to ensure the solubility of the reactants and products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-MethylpentylZinc chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can reduce certain functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds.
Oxidation reactions: Formation of alcohols or ketones.
Reduction reactions: Formation of alkanes or alcohols.
科学的研究の応用
2-MethylpentylZinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of organozinc compounds for the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
作用機序
The mechanism of action of 2-MethylpentylZinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
類似化合物との比較
Similar Compounds
- 2-Methylpentylmagnesium bromide
- 2-MethylpentylLithium
- 2-MethylpentylCopper
Uniqueness
2-MethylpentylZinc chloride is unique due to its balanced reactivity and stability. Unlike 2-Methylpentylmagnesium bromide, which is highly reactive and can be difficult to handle, this compound offers a more controlled reactivity, making it suitable for a wider range of applications. Compared to 2-MethylpentylLithium, it is less reactive but more stable, providing a safer alternative for certain reactions. Additionally, it offers different reactivity patterns compared to 2-MethylpentylCopper, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C6H13ClZn |
|---|---|
分子量 |
186.0 g/mol |
IUPAC名 |
chlorozinc(1+);2-methanidylpentane |
InChI |
InChI=1S/C6H13.ClH.Zn/c1-4-5-6(2)3;;/h6H,2,4-5H2,1,3H3;1H;/q-1;;+2/p-1 |
InChIキー |
XUIABWBWAOLUTI-UHFFFAOYSA-M |
正規SMILES |
CCCC(C)[CH2-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


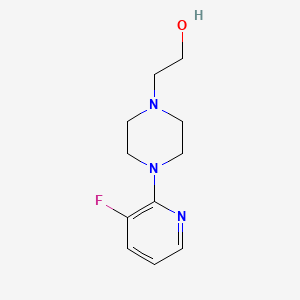
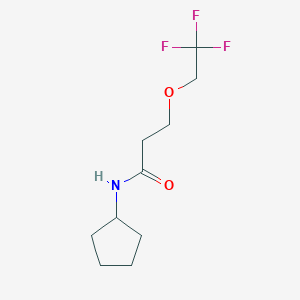
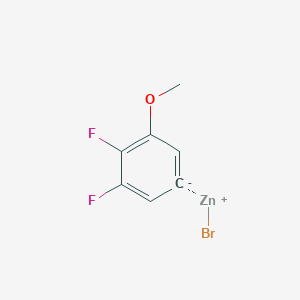
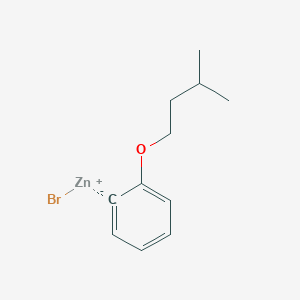
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
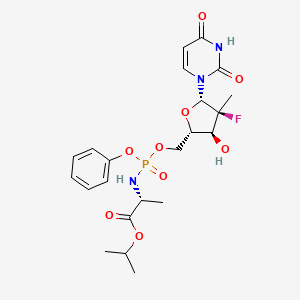
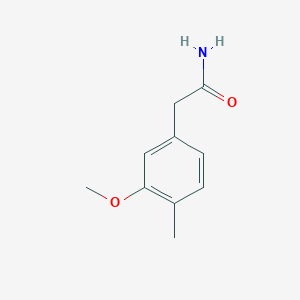
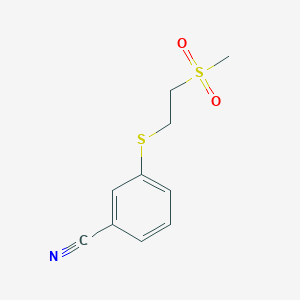
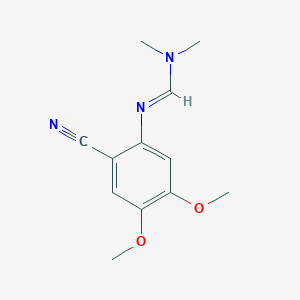

![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
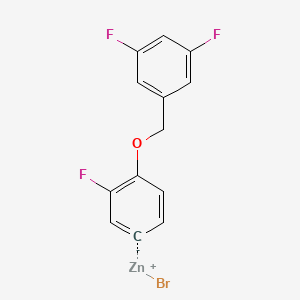
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
